molecular formula C7H11N3O B12976107 3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol

3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol

Cat. No.: B12976107
M. Wt: 153.18 g/mol
InChI Key: ULHIDTYYZPNYEX-UHFFFAOYSA-N
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Description

3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol: is a heterocyclic compound with the following chemical structure:

Structure: C6H11N4O\text{Structure: } \text{C}_6\text{H}_11\text{N}_4\text{O} Structure: C6​H1​1N4​O

This compound features a pyrazolo[1,5-a]pyridine core with an amino group (NH₂) and a hydroxyl group (OH) attached. It exhibits interesting biological properties due to its unique structural features.

Preparation Methods

Synthetic Routes:

  • One synthetic route involves the cyclization of appropriate precursors, such as 3-aminopyrazole and 3,4-dihydroxypyridine, under specific conditions.
  • Another approach is the reduction of a suitable pyrazolo[1,5-a]pyridine derivative, followed by selective functionalization.

Industrial Production:

While industrial-scale production methods for this specific compound are limited, research laboratories often synthesize it using the methods mentioned above.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, leading to the formation of various derivatives.

    Substitution: Exhibits nucleophilic substitution reactions at the amino group.

    Reduction: Can be reduced to form corresponding tetrahydropyrazolo[1,5-a]pyridines.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkyl halides or acyl chlorides.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Major Products:

The major products depend on the specific reaction conditions and substituents. Examples include substituted pyrazolo[1,5-a]pyridines and their derivatives.

Scientific Research Applications

    Chemistry: Used as building blocks in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for potential bioactivity, including interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Limited applications, but its unique structure may inspire novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular pathways.

Comparison with Similar Compounds

While 3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is relatively rare, here are some similar compounds:

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride:

    1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile:

    5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile:

These compounds share structural similarities but may exhibit distinct properties. Overall, This compound represents an intriguing class of heterocycles with diverse applications.

Please note that further research and experimentation are essential to fully understand its potential

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol

InChI

InChI=1S/C7H11N3O/c8-5-4-9-10-3-1-2-6(11)7(5)10/h4,6,11H,1-3,8H2

InChI Key

ULHIDTYYZPNYEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=NN2C1)N)O

Origin of Product

United States

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